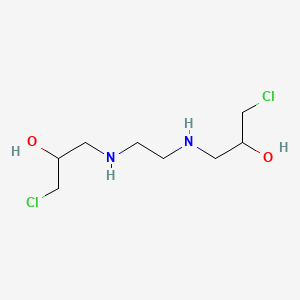
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two gamma-chloro-beta-hydroxypropylamino groups attached to an ethane backbone. This structure imparts specific chemical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane typically involves the reaction of ethylene diamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: This compound has similar structural features but different chemical properties due to the presence of silicon atoms.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another similar compound with phosphine groups instead of amino groups.
Uniqueness
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85111-28-0 |
|---|---|
Molekularformel |
C8H18Cl2N2O2 |
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H18Cl2N2O2/c9-3-7(13)5-11-1-2-12-6-8(14)4-10/h7-8,11-14H,1-6H2 |
InChI-Schlüssel |
CZJWCCGENCEFPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCC(CCl)O)NCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


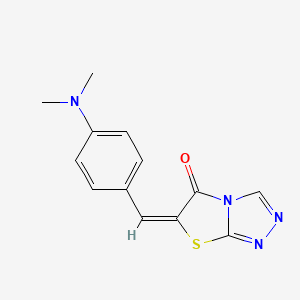
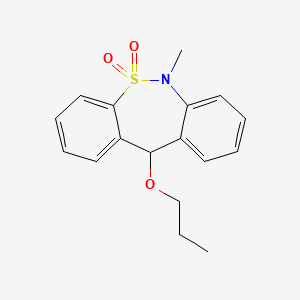

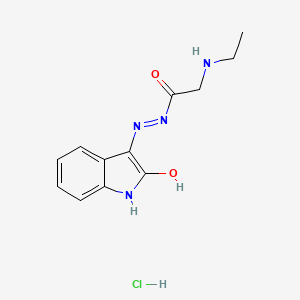

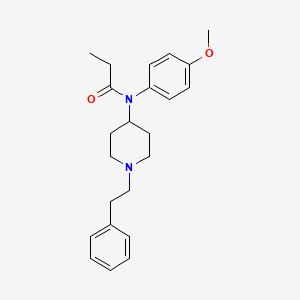
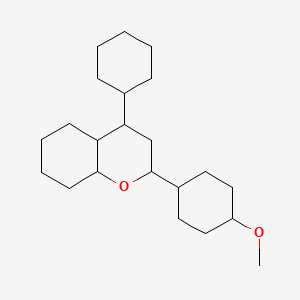

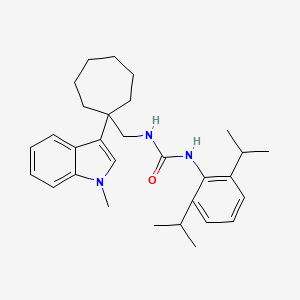
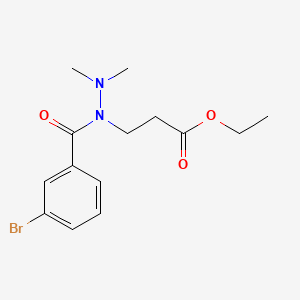
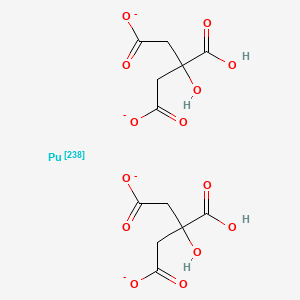
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


